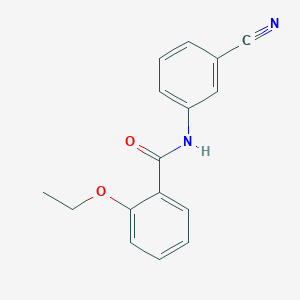

N-(3-cyanophenyl)-2-ethoxybenzamide

Description

N-(3-Cyanophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and a 3-cyanophenyl group attached via an amide linkage. The compound’s structural features suggest applications in enzyme modulation, particularly in histone acetyltransferase (HAT) or HIV-1 RNase H/integrase (IN) inhibition, as inferred from related analogs .

Propriétés

Formule moléculaire |

C16H14N2O2 |

|---|---|

Poids moléculaire |

266.29g/mol |

Nom IUPAC |

N-(3-cyanophenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(10-13)11-17/h3-10H,2H2,1H3,(H,18,19) |

Clé InChI |

DAUODLHYAKGLSY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

SMILES canonique |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Position and Activity: Meta vs. Para Substitution: The 3-cyanophenyl group in N-(3-cyanophenyl)-2-ethoxybenzamide shows reduced dual RNase H/IN inhibition compared to para-substituted analogs (e.g., compound 79, IC50 = 1.77 µM). However, combining meta-cyano with heterocyclic groups (e.g., pyrimidine in compound 82) restores efficacy, highlighting the importance of auxiliary functional groups . Electron-Withdrawing Groups: The -CN group’s electron-withdrawing nature may enhance binding to enzyme active sites but requires optimal positioning. For example, CTB’s -CF3 and -Cl groups at para/meta positions synergize with ethoxy to activate p300 HAT, whereas the cyano group alone may lack sufficient polarity for similar effects .

Role of Hydrophobic Moieties: The ethoxy group in N-(3-cyanophenyl)-2-ethoxybenzamide likely contributes to hydrophobic interactions, akin to CTB’s ethoxy moiety, which forms critical H-bonds with p300’s Leu1398 . Long alkyl chains (e.g., pentadecyl in CTPB) reduce binding affinity by steric hindrance, underscoring the need for balanced hydrophobicity .

Biological Selectivity: Meta-substituted 3-cyanophenyl analogs exhibit higher selectivity for RNase H over IN compared to para-substituted derivatives, suggesting positional tuning for target-specific drug design .

Physicochemical and Crystallographic Data

- N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (a structurally related compound) crystallizes in the monoclinic P21/n space group with unit cell parameters a = 10.5010 Å, b = 7.4320 Å, c = 18.1890 Å, and β = 97.450° . These data suggest that substituents like -CF3 and -CN influence packing efficiency and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.